Product packaging for Zinc 2-butyloctyl phosphate(Cat. No.:CAS No. 25807-71-0)

Zinc 2-butyloctyl phosphate

Cat. No.: B8645108
CAS No.: 25807-71-0
M. Wt: 329.7 g/mol
InChI Key: CYNFVQATCBZAKL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc 2-butyloctyl phosphate ( 25807-71-0) is an organozinc compound with the molecular formula C12H25O4PZn and a molecular weight of 329.69 g/mol . Its EINECS number is 247-275-5 . As a metal organophosphate, it is typically a solid powder at ambient temperatures. Researchers should note that this class of compounds is often sensitive to moisture and may require storage under an inert atmosphere, such as nitrogen, to maintain stability and prevent decomposition . This compound is designated for Research Use Only (RUO) and is intended for use by qualified professionals in laboratory settings. It is not for diagnostic, therapeutic, or personal use. While specific research applications for this exact compound are not fully detailed in the available literature, its structure suggests potential utility in several advanced research fields. Based on its chemical class, it may function as a catalyst or precursor in organic synthesis and materials science. Furthermore, analogous zinc organophosphates, such as zinc dialkyldithiophosphates (ZDDPs), are extensively studied for their exceptional anti-wear and antioxidant properties in tribology and lubricant formulation . This makes this compound a compound of interest for developing new lubricant additives, surface coatings, and functional materials where metal-organic interfaces are critical. Researchers are exploring its mechanism of action, which likely involves the formation of a protective film on metal surfaces to reduce friction and wear, similar to other zinc-based anti-wear agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25O4PZn B8645108 Zinc 2-butyloctyl phosphate CAS No. 25807-71-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25807-71-0

Molecular Formula

C12H25O4PZn

Molecular Weight

329.7 g/mol

IUPAC Name

zinc;2-butyloctyl phosphate

InChI

InChI=1S/C12H27O4P.Zn/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H2,13,14,15);/q;+2/p-2

InChI Key

CYNFVQATCBZAKL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(CCCC)COP(=O)([O-])[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Route Design

Precursor Selection and Controlled Stoichiometric Conditions in Zinc 2-butyloctyl phosphate (B84403) Synthesis

The conventional synthesis of zinc dialkyldithiophosphates like Zinc 2-butyloctyl phosphate is a two-stage process. ripi.irsciensage.info The initial step involves the reaction of phosphorus pentasulfide with a specific blend of alcohols to form dialkyldithiophosphoric acid. ripi.irsciensage.info For this compound, this would involve a mixture of 2-butanol and octanol. A wide variety of alcohols can be utilized in this process, which allows for the fine-tuning of the lipophilicity of the final zinc product. wikipedia.org The general reaction is as follows:

P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S wikipedia.org

In the second stage, the resulting dithiophosphoric acid is neutralized with a zinc compound, most commonly zinc oxide, to yield the final product. ripi.irsciensage.infowikipedia.orggoogle.com Other zinc compounds such as zinc hydroxide (B78521) or zinc carbonate can also be employed. google.comgoogle.com The neutralization reaction is:

2 (RO)₂PS₂H + ZnO → Zn[(S₂P(OR)₂]₂ + H₂O wikipedia.org

Careful control of the stoichiometry between the dialkyldithiophosphoric acid and the zinc compound is crucial for the successful synthesis of the target compound.

PrecursorRole in Synthesis
Phosphorus pentasulfideSource of phosphorus and sulfur
2-ButanolForms the butyloctyl ester group
OctanolForms the butyloctyl ester group
Zinc oxideSource of zinc for neutralization
Zinc hydroxideAlternative zinc source
Zinc carbonateAlternative zinc source

Optimization Strategies for Compound Purity and Reaction Yield

Achieving high purity and yield in the synthesis of this compound requires careful optimization of various reaction parameters. The formation of impurities can adversely affect the quality of the final product. ripi.ir Strategies to enhance purity and yield include modifying reaction conditions such as the rate of stirring, reaction pressure, and the order of addition of the starting materials. ripi.ir

The neutralization step is particularly critical. For instance, the temperature during the addition of the zinc compound is preferably controlled between 0-100°C, and more specifically between 40-80°C. google.com In some methods, an accelerating agent like concentrated ammonia water is used to control the pH and improve the product's properties. google.com

Dispersing phosphorus pentasulfide in mineral oil before reacting it with the alcohol mixture is another technique to increase the contact surface area and achieve a higher yield. This approach also helps to mitigate the exothermic nature of the reaction, thereby reducing the formation of undesirable by-products. bch.ro By carefully controlling these conditions, it is possible to increase the purity of ZDDPs to up to 90%. ripi.ir

Optimization StrategyEffect on Purity and Yield
Control of stirring rateEnhances reaction kinetics and ensures homogeneity
Adjustment of reaction pressureCan influence reaction equilibrium and by-product formation
Order of reactant additionAffects the formation of intermediates and impurities
Temperature control during neutralizationPrevents degradation and side reactions
Use of an accelerating agentCan improve reaction rate and product properties
Dispersion of phosphorus pentasulfideIncreases surface area, leading to higher yield and fewer by-products

Advanced Synthetic Techniques for Tailored Morphologies and Surface Modifications

While the conventional synthesis methods are effective for producing this compound, advanced techniques are employed to create zinc phosphate materials with tailored morphologies and surface modifications, particularly at the nanoscale.

Hydrothermal synthesis is a versatile method for producing a variety of zinc oxide nanostructures with controlled morphologies. rsc.orgmdpi.com By adjusting parameters such as the concentration and composition of reagents, growth time and temperature, and the pH of the solution, different ZnO morphologies can be achieved. rsc.orgnih.gov This technique can be adapted for the synthesis of nanocrystalline zinc phosphate, offering control over the crystal structure and particle size.

The sol-gel method is another wet-chemical technique suitable for synthesizing nano-materials. youtube.com This process involves the transformation of a liquid solution (sol) into a gel state, which is then subjected to post-treatment to form a solid oxide material. youtube.com Zinc oxide nanoparticles have been successfully synthesized using the sol-gel method with precursors like zinc acetate. sapub.org This technique offers the advantage of low-temperature processing and the ability to produce highly crystalline nanoparticles. youtube.comsapub.org By analogy, this method holds potential for the production of nanocrystalline zinc phosphate.

A facile and efficient one-step ultrasonic-template-microwave (UTM) assisted route has been developed for the synthesis of surface-modified zinc phosphate nanocrystals. scirp.org This method combines the benefits of ultrasonic technology, microwave-assisted synthesis, and the use of a template. Ultrasound helps to improve the distribution of the product, while microwave heating provides an in-situ mode of energy conversion, accelerating the reaction. scirp.org The use of a template, such as Triton X-100, helps to reduce the agglomeration of the nanocrystals and control their size. scirp.org This UTM method can produce well-dispersed zinc phosphate nanocrystals with a particle size of 30-35 nm. scirp.org

Sustainable and Green Chemistry Approaches in Zinc Phosphate Synthesis

In line with the principles of green chemistry, there is a growing interest in developing sustainable methods for synthesizing zinc phosphate materials. These approaches aim to be more environmentally friendly and economically viable than traditional chemical and physical methods. researchgate.netnih.gov

Biological synthesis using microorganisms, such as the bacterium Bacillus subtilis, has been shown to be a feasible green and efficient method for producing zinc phosphate nanocrystals. ufn.edu.br This biosynthetic approach is sustainable, economical, and energy-efficient, yielding biocompatible nanocrystals with controlled properties and reduced environmental impact. ufn.edu.br Similarly, the use of plant extracts, for example from Assam green tea, as bioreductants and stabilizing agents offers another green route for the synthesis of zinc oxide nanoparticles, a principle that can be extended to zinc phosphates. mdpi.commdpi.com

Another aspect of green chemistry in this field is the development of alternatives to traditional ZDDPs that are free of sulfur and phosphorus. This is driven by the negative environmental impact of byproducts from these elements. nih.gov Functionalized vanadyl(IV) acetylacetonate complexes, for example, have been investigated as a potential replacement for ZDDPs, offering excellent antiwear properties without the associated environmental concerns. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Molecular Structure Elucidation through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and confirming the structural backbone of Zinc 2-butyloctyl phosphate (B84403). By probing the vibrational modes of molecular bonds, these methods provide a unique spectroscopic fingerprint of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum reveals the presence of characteristic functional groups. For Zinc 2-butyloctyl phosphate, the key vibrational modes are associated with the phosphate core and the long alkyl (2-butyloctyl) chains.

The phosphate group (PO₄) vibrations are particularly informative. The spectra typically show strong bands corresponding to the stretching and bending of P-O bonds. For instance, asymmetric and symmetric stretching vibrations of P-O-P linkages in phosphate structures are generally observed in the 900-1100 cm⁻¹ region. researchgate.net Bending vibrations of O-P-O bonds appear at lower frequencies, often in the 430-580 cm⁻¹ range. researchgate.net

The 2-butyloctyl groups are identified by the characteristic vibrations of their C-H bonds. Strong absorption bands in the 2850-3000 cm⁻¹ range are indicative of symmetric and asymmetric stretching of the methylene (-CH₂) and methyl (-CH₃) groups. Bending vibrations for these alkyl groups, such as scissoring and rocking, are typically found in the 1375-1465 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkyl (C-H)Asymmetric/Symmetric Stretching2850 - 3000
Alkyl (C-H)Bending (Scissoring/Rocking)1375 - 1465
Phosphate (P-O-C)Stretching950 - 1050
Phosphate (P=O)Stretching1100 - 1300
Phosphate (O-P-O)Bending430 - 580

Raman spectroscopy serves as an excellent complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in an IR spectrum. For zinc phosphate compounds, Raman spectroscopy is particularly effective for analyzing the phosphate backbone. nih.gov The Raman spectrum of the PO₄ stretching region often displays better-resolved peaks compared to the broad, overlapping bands seen in FT-IR spectra. nih.gov

The symmetric stretching mode of the phosphate group, which is often weak in FT-IR, typically gives a strong, sharp peak in the Raman spectrum, providing clear evidence for the phosphate structure. The Zn-O bonds, while less active in FT-IR, can also be probed using Raman spectroscopy. researchgate.net The alkyl groups also produce characteristic Raman signals, although they are generally weaker than the phosphate vibrations. This dual analysis by both FT-IR and Raman provides a high degree of confidence in the structural assignment.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Alkyl (C-H)Stretching2800 - 3000
Phosphate (PO₄)Symmetric Stretching950 - 1000
Phosphate (PO₄)Asymmetric Stretching1010 - 1150
Phosphate (O-P-O)Bending400 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity and three-dimensional structure of organic and organometallic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map of this compound can be constructed.

Multinuclear NMR provides a wealth of information. The ¹H NMR spectrum reveals the number and type of protons in the molecule, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. For this compound, these spectra confirm the structure of the branched 2-butyloctyl alkyl chains.

¹H NMR: The spectrum would show distinct signals for the terminal methyl (-CH₃) protons, the numerous methylene (-CH₂) protons along the chains, and the methine (-CH) proton at the branching point. The protons on the methylene group attached to the phosphate oxygen (-CH₂-O-P) would be shifted downfield (to a higher ppm value) due to the electronegativity of the oxygen atom. organicchemistrydata.org

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for each unique carbon atom in the 2-butyloctyl chain. The carbon atom bonded to the phosphate oxygen (-CH₂-O-P) would appear significantly downfield. chemistrysteps.com

³¹P NMR: As phosphorus-31 has a nuclear spin of I = ½ and 100% natural abundance, ³¹P NMR is a highly sensitive and direct method for characterizing the phosphorus environment. dtic.mil For zinc dialkyl phosphate and related dithiophosphate compounds, the ³¹P nucleus resonates in a characteristic region, often between 90 and 110 ppm. dtic.milresearchgate.net The presence of a single, sharp peak in this region would confirm the symmetric phosphate environment in the molecule.

NucleusMolecular FragmentExpected Chemical Shift (δ, ppm)
¹HAlkyl -CH₃0.8 - 1.0
¹HAlkyl -CH₂-1.2 - 1.7
¹H-CH(CH₂)- (Branch point)1.5 - 2.0
¹H-CH₂-O-P3.8 - 4.2
¹³CAlkyl -CH₃10 - 20
¹³CAlkyl -CH₂- / -CH-20 - 40
¹³C-CH₂-O-P65 - 75
³¹P(RO)₂PO₂-Zn90 - 110

Beyond simple structure confirmation, NMR spectroscopy is a valuable tool for studying how molecules like this compound interact with other components in complex mixtures, such as lubricant formulations or biological systems. Techniques like Saturation Transfer Difference (STD) NMR can reveal binding interactions between an organophosphate and larger molecules. mdpi.com Furthermore, changes in the chemical shifts or relaxation times of the ¹H and ³¹P nuclei upon interaction with other substances can provide insight into the nature and strength of these interactions, such as the intercalation of the molecule into membranes or its association with other additives. nih.gov

Elemental Composition and Quantitative Metal Content Analysis

To verify the empirical formula and purity of this compound, quantitative elemental analysis is essential. This typically involves combustion analysis to determine the weight percentages of carbon and hydrogen.

The quantitative determination of the zinc content is critical and is reliably achieved using atomic spectroscopy techniques. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a standard, validated method for this purpose. europa.eu The technique involves digesting the compound, typically using strong acids, to break down the organic matrix and dissolve the metal. europa.eu The resulting solution is then introduced into a high-temperature argon plasma, which excites the zinc atoms. These excited atoms emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of zinc in the sample, allowing for precise quantification. bme.huscielo.br This method is highly sensitive and accurate for determining the metal content in organometallic compounds. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Ratios

Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful technique for determining the elemental composition of a material. When applied to zinc dialkyl phosphates, EDX analysis is primarily used to confirm the presence and relative ratios of zinc (Zn), phosphorus (P), and oxygen (O), which form the core of the molecule. For a compound like this compound, the analysis would verify the expected elemental constituents. The data is typically presented as a spectrum with peaks corresponding to the characteristic X-ray energies of each element. While a specific EDX spectrum for this compound is not available, a representative analysis of a generic zinc phosphate would yield the elemental composition data shown below.

Table 1: Representative EDX Data for a Generic Zinc Phosphate Compound

ElementAtomic %
O58.1
P15.5
Zn26.4

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Zinc Quantification

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive method used to determine the precise concentration of specific elements within a sample. For this compound, ICP-OES would be employed to accurately quantify the zinc content. This is critical for quality control in industrial applications, such as in lubricant formulations where the concentration of the zinc additive must be tightly controlled. The technique involves introducing the sample into a plasma, which excites the zinc atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of zinc in the sample.

Thermal Behavior and Decomposition Pathway Analysis

Understanding the thermal stability of this compound is vital for its application, particularly in high-temperature environments like internal combustion engines.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides a decomposition profile, indicating the temperatures at which the compound begins to degrade. For zinc dialkyl phosphates, TGA typically reveals a multi-stage decomposition process. The initial weight loss is attributed to the volatilization or decomposition of the alkyl chains, followed by the breakdown of the phosphate backbone at higher temperatures. Studies on similar zinc dialkyldithiophosphates show that decomposition often begins at temperatures above 150°C, with significant degradation occurring around 200°C. The final residual mass typically corresponds to a stable inorganic zinc phosphate or pyrophosphate.

Table 2: Illustrative TGA Decomposition Stages for a Zinc Dialkyl Phosphate

Temperature Range (°C)Weight Loss (%)Associated Process
150-25045%Decomposition and loss of alkyl (butyloctyl) groups
250-40020%Breakdown of the phosphate structure
>400-Formation of stable zinc pyrophosphate residue

Microstructural and Morphological Characterization at the Nanoscale

The physical form and structure of this compound, whether crystalline or amorphous, can influence its physical properties and performance.

X-ray Diffraction (XRD) for Crystalline Phases, Molecular Packing, and Crystallinity

X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline structure of materials. The resulting diffraction pattern provides information on atomic arrangement and the degree of crystallinity. Many zinc dialkyl phosphates exist as amorphous or microcrystalline solids. An XRD pattern of an amorphous material will show broad, diffuse peaks, whereas a crystalline material will exhibit sharp, well-defined peaks. The analysis of thermal decomposition products of related zinc compounds has shown that they can form amorphous zinc polyphosphate structures, which are believed to be crucial for their function as anti-wear agents.

Transmission Electron Microscopy (TEM) for Microstructure, Particle Size, and Dispersion

Transmission Electron Microscopy (TEM) is used to visualize the morphology and microstructure of a material at the nanoscale. While TEM is more commonly applied to solid-state materials or nanoparticles, it can be used to study the films formed by lubricant additives. In the context of this compound, TEM would be invaluable for analyzing the structure of the protective anti-wear films it forms on metal surfaces under tribological stress. These films are often found to be amorphous and are typically 50-100 nm thick. TEM can reveal the morphology, thickness, and distribution of these critical protective layers.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

In the context of films derived from this compound, SEM is employed to visualize the morphology of the antiwear tribofilm. After a tribological test, the surface of the test specimen is analyzed. SEM images reveal the distribution and structure of the protective film. Typically, these films are not uniform but form as discrete, pad-like structures in the contact zone. The analysis can distinguish between areas covered by the film and the underlying substrate. High magnification can further resolve the texture within these pads, providing insight into their formation and durability.

Key morphological features observed include:

Film Coverage: The extent to which the tribofilm covers the wear track.

Pad Morphology: The size, shape, and thickness of the protective pads.

Surface Texture: The micro-scale roughness and features of the film itself.

This information is crucial for understanding how the film protects the surface from wear.

White Light Interferometry (WLI) for Surface Roughness and Tribofilm Topography

White Light Interferometry (WLI), also known as coherence scanning interferometry, is a non-contact optical method used to obtain three-dimensional surface topography measurements with high vertical resolution. It utilizes a broadband light source and an interferometer to measure the surface height variations across a field of view.

For the analysis of this compound tribofilms, WLI is invaluable for quantifying the film's thickness and its effect on surface roughness. By scanning the surface before and after the tribological test, a difference map can be generated to measure the net change in surface height, which corresponds to the thickness of the deposited tribofilm. WLI provides key quantitative data on:

Average Film Thickness: The mean thickness of the protective layer across the wear track.

Surface Roughness (Sa, Sq): Parameters such as arithmetic mean height (Sa) and root mean square height (Sq) of the filmed surface, which are critical for predicting friction and wear behavior.

Topographical Features: Detailed 3D visualization of the tribofilm pads and valleys.

A challenge in applying WLI to phosphate-based films is their potential transparency, which can lead to interference from both the top of the film and the underlying substrate, potentially resulting in inaccurate measurements. Careful selection of measurement parameters and data processing algorithms is necessary to isolate the true surface topography.

Below is a representative data table illustrating the type of topographical data obtained from WLI analysis of a wear track.

ParameterDescriptionUnworn Surface (Illustrative)Film-Covered Surface (Illustrative)
Sa Arithmetic Mean Height0.05 µm0.08 µm
Sq Root Mean Square Height0.07 µm0.11 µm
Sp Maximum Peak Height0.25 µm0.45 µm
Sv Maximum Valley Depth0.22 µm0.30 µm
Film Thickness Average Height of TribofilmN/A120 nm

Surface-Sensitive Analytical Techniques for Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition of Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

XPS is a critical tool for understanding the chemical nature of the tribofilms formed from this compound. By analyzing the binding energies of the photoelectrons emitted from the surface, the chemical states of zinc, phosphorus, and oxygen can be determined. This reveals the transformation of the original organophosphate molecule into an inorganic protective film. A key finding from the analysis of similar zinc phosphate films is the formation of a zinc polyphosphate glass.

The ratio of bridging oxygen (P-O-P) to non-bridging oxygen (P=O or P-O-Zn) in the O 1s spectrum provides information on the chain length of the polyphosphate network, which is correlated with the film's mechanical properties. Sputter-depth profiling, where layers of the surface are removed by an ion beam between XPS measurements, can be used to determine the chemical composition as a function of depth.

A typical XPS analysis would yield the following compositional data.

ElementBinding Energy (eV) (Illustrative)Chemical StateAtomic Concentration (%) (Illustrative)
Zn 2p₃/₂ 1022.1Zn²⁺ in phosphate18%
P 2p 133.5P⁵⁺ in phosphate25%
O 1s 531.5 (NBO)Non-Bridging Oxygen40%
O 1s 532.9 (BO)Bridging Oxygen12%
C 1s 284.8Adventitious Carbon5%

Auger Electron Spectroscopy (AES) for Surface Elemental Distribution

Auger Electron Spectroscopy (AES) is a surface analysis technique that provides elemental information about the top few nanometers of a surface. It uses a primary electron beam to excite atoms, which then relax by emitting characteristic Auger electrons. The high spatial resolution of AES (down to a few nanometers) makes it exceptionally well-suited for creating elemental maps of a surface.

When analyzing tribofilms from this compound, AES is used to map the lateral distribution of key elements (Zn, P, O, and elements from the substrate, like Fe) across the wear track. This allows for a direct correlation between the morphological features seen in SEM and their elemental composition. For example, AES mapping can confirm that the pad-like structures are rich in zinc, phosphorus, and oxygen, confirming they are the phosphate-based tribofilm.

In conjunction with ion sputtering, AES can also perform depth profiling to reveal the elemental composition through the thickness of the film and at the film-substrate interface.

TechniqueInformation ProvidedApplication to this compound Film
SEM High-resolution surface morphology imagesVisualizing the pad-like structure and coverage of the antiwear film.
AES Mapping 2D elemental distribution at the surfaceConfirming that surface pads are composed of Zn, P, and O.
AES Depth Profile Elemental composition as a function of depthDetermining the thickness of the phosphate layer and analyzing the interface with the substrate.

Zeta Potential Measurements for Understanding Surface Charge Behavior in Dispersions

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid dispersion. It is a key indicator of the stability of a colloidal system; a high absolute zeta potential value indicates high stability, meaning the particles will resist aggregation.

While this compound is typically soluble in non-polar base oils, understanding its interaction with metal oxide wear debris or other polar contaminants within the lubricant is important. If this compound or its decomposition products adsorb onto wear particles, it can modify their surface charge.

Zeta potential measurements would be conducted on dispersions of relevant metal oxide particles (e.g., iron oxide) in a non-polar medium, both with and without the addition of this compound. A change in the zeta potential of the particles upon addition of the additive would indicate adsorption and provide insight into how the additive might interact with wear debris to prevent agglomeration and further abrasive wear. This analysis helps in understanding the dispersant properties of the additive or its byproducts.

Dispersion System (Illustrative)Mean Particle Size (nm)Zeta Potential (mV)Interpretation
Iron Oxide in Hexane250+5 mVLow stability, prone to agglomeration.
Iron Oxide in Hexane + this compound250+25 mVIncreased electrostatic repulsion, indicating adsorption of the additive and improved particle stability.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Predicting Structural and Dynamic Properties

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the time-evolution of molecular systems. For Zinc 2-butyloctyl phosphate (B84403), MD simulations are instrumental in understanding how the constituent atoms and molecules move and interact over time, providing insights into its bulk and interfacial properties.

The 2-butyloctyl group, a branched alkyl chain, plays a crucial role in determining the physical state and application of Zinc 2-butyloctyl phosphate. Computational studies on similar molecules with branched alkyl chains have shown that the branching position significantly impacts molecular packing and, consequently, the material's properties. nih.gov The presence of the butyl group at the second position of the octyl chain introduces steric hindrance that disrupts the highly ordered packing typically observed with linear alkyl chains.

MD simulations can quantify this effect by calculating parameters such as the radial distribution function and the packing density. For analogous systems, it has been observed that branched chains lead to a less dense and more amorphous-like structure in the condensed phase compared to their linear counterparts. This is due to the increased volume occupied by the branched chains, which prevents efficient stacking.

Table 1: Illustrative Comparison of Packing Characteristics for Linear vs. Branched Alkyl Chains in Metal Soaps (based on general findings from molecular modeling studies).

PropertyLinear Alkyl ChainBranched Alkyl Chain (e.g., 2-butyloctyl)
Packing EfficiencyHighLow
Tendency for CrystallizationHighLow
Intermolecular DistanceSmallerLarger
Dominant Intermolecular ForcesStrong van der WaalsWeaker van der Waals, potential for steric hindrance

In the condensed phase, this compound molecules are expected to self-assemble into complex supramolecular structures. MD simulations are a key tool for investigating the preferred conformations of the 2-butyloctyl phosphate ligands and how these molecules arrange themselves. The simulations can reveal the formation of reverse micelles or other aggregates, particularly in non-polar solvents.

The conformation of the 2-butyloctyl group is dynamic, with rotations around the C-C bonds leading to a variety of possible shapes. MD simulations can map the potential energy surface of these conformations and identify the most probable structures. The interplay between the polar zinc phosphate head group and the non-polar alkyl tails drives the self-assembly process. In a non-polar environment, the polar heads will tend to aggregate, forming a core that is shielded from the solvent by the bulky alkyl tails. The size and shape of these aggregates can be predicted from the simulation trajectories.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry, bonding, and reactivity of molecules like this compound.

The phosphate groups in this compound can exist in different protonation states depending on the surrounding chemical environment, such as the presence of water or other proton donors/acceptors. DFT calculations can predict the pKa values of the phosphate groups, providing insight into which protonation state will be dominant under specific conditions. This is crucial for understanding the compound's reactivity, as the protonation state affects the nucleophilicity and charge of the phosphate moiety.

Furthermore, DFT is employed to determine the preferred coordination environment of the zinc ion. Zinc(II) is known for its flexible coordination geometry, commonly adopting tetrahedral, and less frequently, octahedral or other coordination numbers. DFT calculations can optimize the geometry of the zinc complex, predicting the bond lengths, bond angles, and coordination number. These calculations can also determine the binding energy of the phosphate ligands to the zinc center, providing a measure of the complex's stability. For related zinc dithiophosphate (ZDDP) compounds, DFT studies have shown that the Zn-ligand bond strength is a critical factor in their stability and decomposition pathways. nih.gov

Table 2: Representative Calculated Properties of Zinc Phosphate Complexes from DFT Studies.

PropertyCalculated Value/PredictionSignificance
Zn-O Bond LengthTypically in the range of 1.9 - 2.1 ÅIndicates a strong coordinate covalent bond.
Coordination GeometryOften distorted tetrahedralInfluences the steric accessibility of the zinc center.
Ligand Binding EnergyCalculable to assess complex stabilityHigher binding energy suggests a more stable complex.
Proton Affinity of Phosphate OxygenPredictable to estimate pKaDetermines the likelihood of protonation in acidic environments.

Ligand exchange is a fundamental reaction for zinc complexes and plays a role in the dynamic nature of this compound aggregates. DFT calculations can be used to map out the potential energy surface for ligand exchange reactions, identifying the transition states and calculating the activation energies. This provides a detailed, step-by-step picture of how one phosphate ligand might be replaced by another molecule, such as water or another phosphate.

Studies on analogous zinc complexes suggest that ligand exchange can proceed through either associative or dissociative mechanisms. In an associative mechanism, the incoming ligand first coordinates to the zinc center, forming a higher-coordinate intermediate, which then releases one of the original ligands. In a dissociative mechanism, one of the original ligands first detaches, creating a lower-coordinate intermediate that is then attacked by the incoming ligand. DFT calculations can determine which pathway is energetically more favorable for this compound.

Advanced Modeling of Interfacial Interactions and Reaction Pathways

The performance of this compound in many of its applications is dictated by its behavior at interfaces, for instance, at a solid-liquid or liquid-liquid interface. Advanced computational models, often combining MD and DFT (QM/MM methods), are employed to study these complex interfacial phenomena.

These multiscale simulations can model the adsorption of this compound onto a surface, revealing the preferred orientation of the molecules and the nature of the binding. For example, the polar zinc phosphate head group might anchor to a polar surface, with the 2-butyloctyl tails extending away from it. The simulations can also elucidate the initial steps of chemical reactions that may occur at the interface, such as hydrolysis or decomposition of the phosphate ester. DFT calculations on model systems have been used to study the hydrolysis reactions of phosphate dianions, providing insights into the role of proton transfer in these processes. nih.gov By understanding these fundamental interactions and reaction pathways, it is possible to predict and control the interfacial properties of materials containing this compound.

Atomistic Simulations of this compound Adsorption on Substrate Surfaces

Atomistic simulations, particularly Molecular Dynamics (MD), are instrumental in understanding how zinc dialkylphosphate molecules adsorb onto metal surfaces, typically iron or iron oxide, to form a protective film. These simulations model the dynamic behavior of individual atoms and molecules, offering a view of the initial stages of tribofilm formation.

Research findings from MD simulations on generic zinc phosphates reveal that the initial step in the anti-wear mechanism is the physical and chemical adsorption of the molecules onto the substrate. The polar phosphate head of the molecule preferentially interacts with the metal oxide surface. Simulations indicate a strong adhesion between the phosphate and the steel surface, which is a critical precursor to forming a durable protective layer. tribonet.org

A key process observed in these simulations is the "digestion" of the native iron oxide layer by the zinc phosphate. tribonet.orgresearchgate.net MD simulations show that under tribological stress, a chemical reaction occurs between the zinc phosphate glass and the iron oxide, forming a mixed zinc-iron phosphate glass. tribonet.orgresearchgate.net This process is crucial for the anti-wear action, as it transforms the hard, abrasive iron oxide particles into a more compliant, protective film, thereby preventing abrasive wear. tribonet.orgresearchgate.net The simulations demonstrate that this reaction is facilitated by the sliding motion at the interface. tribonet.org

The structure of the resulting film is often a layered, amorphous polyphosphate network. MD simulations have shown that the rheological behavior of this zinc polyphosphate layer can change under extreme conditions, transitioning from a solid-like to a more fluid-like state, which helps to accommodate shear. tribonet.orgresearchgate.net

Table 1: Summary of Typical Molecular Dynamics (MD) Simulation Findings for Zinc Phosphate Adsorption

Simulation AspectKey Findings from Studies on Zinc Dialkylphosphates
Adsorption Mechanism Molecules adsorb via polar phosphate heads onto the iron/iron oxide surface.
Surface Interaction Strong chemical adhesion is observed between the phosphate groups and the substrate. tribonet.org
Tribofilm Precursors Initial adsorption leads to the formation of a dense layer of oriented molecules.
Role of Iron Oxide Zinc phosphate reacts with and "digests" iron oxide particles, incorporating them into a mixed-metal phosphate glass. researchgate.netresearchgate.net
Film Structure The resulting film is typically an amorphous, cross-linked polyphosphate network. tribonet.org

Computational Insights into Force-Induced Chemical Reactions (Mechanochemistry) at Interfaces

Mechanochemistry, the study of chemical reactions induced by mechanical energy, is fundamental to the function of anti-wear additives. Computational studies have been pivotal in demonstrating that the decomposition of zinc dialkylphosphates and the subsequent formation of a protective tribofilm are not driven by temperature alone but are significantly accelerated by mechanical stress. researchgate.netnih.govacs.org

Simulations and experimental work confirm that shear stress, rather than hydrostatic pressure, is the primary mechanical driver for these tribochemical reactions. researchgate.netnih.govacs.orgrsc.org Under high-shear conditions present in elastohydrodynamic lubrication (EHL), adsorbed additive molecules are distorted, lowering the activation energy barrier for their decomposition. nih.govacs.org This stress-augmented thermal activation model explains why tribofilms form readily at contacting asperities where shear stresses are highest. nih.gov Studies have shown that in the absence of sufficient shear, even under high pressure and temperature, tribofilm formation is negligible. nih.govacs.org

The decomposition of the zinc dialkylphosphate molecule is the rate-determining step for tribofilm formation. nih.govacs.org Once the molecules break down, the resulting chemical species polymerize to form long-chain polyphosphates. This polymerization process creates the glassy, protective film that physically separates the sliding surfaces. nih.govacs.org Computational models help to elucidate these reaction pathways and the influence of different stress components on reaction rates. researchgate.net For instance, the rate of film growth is often found to follow zero-order kinetics, indicating that the reaction rate is independent of the additive's concentration in the lubricant once surface adsorption sites are saturated. nih.govacs.orgrsc.org

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Design Optimization

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the molecular structure of a compound with its macroscopic properties. In the context of lubricant additives, QSPR aims to build predictive models that can guide the design of new molecules with enhanced anti-wear performance, potentially offering alternatives to traditional zinc-based additives. journals.co.zaresearchgate.net

The QSPR methodology involves several key steps:

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated for a set of molecules. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a selection of these descriptors to an experimentally measured property (e.g., wear scar diameter). journals.co.zaresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical techniques and external data sets to ensure its reliability.

For anti-wear additives, QSPR studies have successfully developed models that can predict performance. journals.co.zaresearchgate.net These models can identify key molecular features that contribute to better anti-wear properties. For example, research has shown that the addition of specific functional groups can improve the wear-reduction properties and binding energies of additives on a simulated steel surface. journals.co.zaresearchgate.net

Table 2: Components of a QSPR Model for Anti-Wear Additive Design

ComponentDescriptionExample
Target Property The experimental performance metric to be predicted.Wear Scar Diameter (mm), Onset Temperature of Decomposition (K). researchgate.net
Molecular Descriptors Numerical values representing molecular structure.Topological indices, quantum-chemical descriptors (e.g., HOMO/LUMO energies), constitutional descriptors.
Statistical Method Algorithm used to create the correlation model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). mdpi.com
Validation Metrics Statistics used to assess model quality and predictive ability.Squared correlation coefficient (R²), Cross-validation coefficient (Q²), External validation (R²pred). journals.co.zaresearchgate.netresearchgate.net

By providing a theoretical framework to link molecular structure to function, QSPR and MD methods enable the rational, in-silico design of novel additives. journals.co.zaresearchgate.net This approach can significantly reduce the need for expensive and time-consuming trial-and-error laboratory synthesis and testing, accelerating the development of next-generation lubricants. journals.co.zaresearchgate.net

Mechanistic Insights into Compound Functionality

Flame Retardancy Mechanisms of Zinc 2-butyloctyl phosphate (B84403)

Zinc 2-butyloctyl phosphate operates as a flame retardant through a combination of gas phase and condensed phase mechanisms. The presence of both phosphorus and zinc moieties allows it to interfere with the combustion cycle at multiple points.

Condensed Phase Char Formation and Gas Phase Scavenging Mechanisms

In the condensed phase (the solid polymer), this compound promotes the formation of a protective char layer. Upon heating, the phosphate component can act as a catalyst for the dehydration and cross-linking of the polymer matrix. mdpi.com This process favors the formation of a stable, carbonaceous char layer on the material's surface. researchgate.net This char layer serves multiple protective functions: it acts as a physical barrier, insulating the underlying polymer from the heat of the flame, and it limits the diffusion of flammable volatile decomposition products to the flame front and the transfer of oxygen to the polymer. researchgate.net

The presence of zinc enhances this charring effect. During combustion, zinc phosphate can be formed, creating a noncombustible inorganic barrier that reinforces the char structure. nih.govnih.gov Studies on cotton fabric treated with zinc phosphate have shown that this barrier helps maintain the fabric's shape and increases the amount of residue left after burning. nih.gov The synergistic effect of zinc and phosphorus leads to a more stable and effective insulating layer. nih.gov

Table 1: Summary of Flame Retardancy Mechanisms
PhaseMechanismDescription
Gas PhaseRadical ScavengingVolatile phosphorus species (e.g., PO• radicals) interrupt combustion by neutralizing high-energy H• and OH• radicals. nih.govresearchgate.net
Condensed PhaseChar FormationThe phosphate component catalyzes the dehydration of the polymer, forming a stable carbonaceous layer. mdpi.com
Condensed PhaseBarrier FormationFormation of a noncombustible zinc phosphate layer that insulates the underlying material and limits fuel/oxygen transfer. nih.govnih.gov

Plasticizing Mechanisms within Polymer Matrices

Interactions with Polymer Chains and the Resultant Influence on Material Flexibility and Processability

As a plasticizer, this compound enhances the flexibility, softness, and processability of polymers. Plasticizers are low molecular weight substances that, when added to a polymer, position themselves between the long polymer chains. researchgate.net This spacing increases the intermolecular distance, thereby reducing the secondary intermolecular forces (like van der Waals forces) that hold the chains together.

The bulky 2-butyloctyl groups of the phosphate ester play a crucial role in this process. Their insertion between polymer chains disrupts the crystalline structure and increases the free volume, which lowers the glass transition temperature (Tg) of the polymer. researchgate.net Below the Tg, polymers are typically rigid and glassy; by lowering this temperature, the plasticizer ensures the material remains flexible and rubber-like over a wider temperature range. The coordination of zinc ions with polar groups on the polymer chains can further influence the material's properties, potentially creating reversible cross-links that affect flexibility and mechanical strength. mdpi.commdpi.com This improved chain mobility facilitates the processing of the polymer, as less energy is required to shape it into its final form.

pH-Dependent Solubility Mechanisms and Solution Behavior

The solubility and speciation of zinc phosphate compounds are highly dependent on the pH of the surrounding aqueous solution. This behavior is governed by the acid-base equilibria of phosphate ions and the formation of various zinc phosphate species with differing solubilities.

Influence of Solution pH on Compound Speciation and Dissolution Kinetics

In aqueous solutions, the speciation of phosphate is pH-dependent, existing as dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). The dissolution of zinc phosphate is significantly higher under acidic conditions (pH < 7). researchgate.net In an acidic environment, the concentration of H⁺ ions is high, which drives the equilibrium towards the formation of the more soluble dihydrogen phosphate, thereby promoting the dissolution of solid zinc phosphate. researchgate.net

Conversely, as the pH increases (becomes more alkaline), the equilibrium shifts towards hydrogen phosphate and phosphate ions. These ions react with zinc ions (Zn²⁺) to form zinc phosphate precipitates, which have very low solubility. researchgate.netbeilstein-journals.org The formation of species like hopeite (Zn₃(PO₄)₂·4H₂O) is favored by an increase in solution pH. researchgate.net This precipitation effectively removes zinc ions from the solution. The kinetics of dissolution are therefore much slower in neutral to alkaline solutions. Modeling has shown that the neutral aqueous species ZnHPO₄(aq) can also be a significant component of the total zinc in solution, particularly between pH 6 and 8. nih.gov

Table 2: Effect of pH on Zinc Phosphate Solubility and Speciation
pH ConditionDominant Phosphate SpeciesSolubility BehaviorResulting Zinc Species
Acidic (pH < 7)H₂PO₄⁻Increased dissolution. researchgate.netSoluble Zn²⁺ and zinc dihydrogen phosphate.
Neutral to Alkaline (pH ≥ 7)HPO₄²⁻, PO₄³⁻Decreased dissolution; precipitation favored. researchgate.netPoorly soluble precipitates like Zn₃(PO₄)₂. beilstein-journals.org

Correlation of Solubility with Surface Charge Behavior (Zeta Potential)

The solubility of zinc dialkyl phosphates, such as this compound, in various media is intrinsically linked to their surface charge characteristics, which are quantified by the zeta potential. The zeta potential provides a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid dispersion. For colloidal systems to be stable, the repulsive forces between particles must be dominant to prevent aggregation.

The structure of this compound, featuring a central zinc atom coordinated to two phosphate esters each with a 2-butyloctyl chain, suggests amphiphilic properties. The phosphate group provides a polar head, while the branched alkyl chains (2-butyloctyl) constitute nonpolar tails. This structure dictates its solubility and interfacial behavior.

In aqueous solutions, the surface charge of dispersed zinc phosphate particles is significantly influenced by pH. For instance, unmodified zinc oxide nanoparticles, a related inorganic zinc compound, exhibit an isoelectric point (the pH at which the zeta potential is zero) around a pH of 10. mdpi.com Below this pH, the surface is typically positively charged, and above it, the surface becomes negatively charged. This pH-dependent charge reversal is a critical factor in determining the stability of dispersions.

For organophosphates like this compound, the alkyl chain length and branching also play a crucial role. It has been observed in studies of related compounds that as the alkyl chain length increases, the zeta potential tends to become more negative. mdpi.com This is attributed to the increased electron-donating inductive effect of the longer alkyl groups, which influences the charge distribution around the phosphate head. The branched nature of the 2-butyloctyl group can also sterically influence the interface, further modifying the surface charge and, consequently, the solubility and dispersibility.

The relationship between solubility and zeta potential is direct: a higher magnitude of zeta potential (either positive or negative) generally corresponds to greater colloidal stability and, often, better dispersibility, which can be a proxy for a form of solubility in colloidal systems. When the zeta potential is close to zero, particles tend to aggregate and fall out of suspension, indicating low "solubility" in that particular medium.

A hypothetical representation of the influence of pH on the zeta potential and its consequential effect on the dispersion stability of a zinc alkyl phosphate is presented in the table below.

Table 1: Hypothetical Zeta Potential and Dispersion Stability of a Zinc Alkyl Phosphate at Varying pH

pH Zeta Potential (mV) Dispersion Stability
2 +35 High
4 +20 Moderate
6 +5 Low (near aggregation)
8 -15 Moderate
10 -30 High

This table illustrates that at very low and high pH values, the compound would be expected to have a sufficiently high surface charge to maintain a stable dispersion. Conversely, near the isoelectric point (hypothetically around pH 6-7 for this type of compound), the low surface charge would lead to instability and reduced "solubility" in the dispersed phase. The solvent environment is also a critical factor; in nonpolar organic solvents, the charging mechanisms and therefore the zeta potential behavior would be significantly different. mdpi.com

Chemical Stability under Environmental Stressors

The chemical stability of this compound under environmental stressors such as ultraviolet (UV) radiation and thermal exposure is a critical aspect of its functionality, particularly in applications where it may be exposed to such conditions. Discrepancies in stability data can arise from varied experimental methodologies and the complex nature of the degradation pathways.

Discrepancies in the reported stability of organometallic compounds like this compound under UV and thermal stress often stem from inconsistencies in analytical methodologies. To resolve these, a multi-faceted and standardized approach is necessary.

Standardized Testing Protocols: A primary strategy is the adoption of standardized testing protocols. For thermal stability, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable. researchgate.netsrce.hr TGA can precisely determine the temperature at which the compound begins to decompose by measuring weight loss as a function of temperature. srce.hr DSC can identify phase transitions and decomposition events by measuring the heat flow into or out of a sample as it is heated or cooled. researchgate.net For UV stability, controlled exposure to specific wavelengths and intensities of UV radiation, followed by quantitative analysis, is crucial.

Advanced Analytical Techniques: The use of a combination of advanced analytical techniques can provide a more complete picture of the degradation process and help resolve conflicting data.

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) can be used to identify changes in the chemical structure of the compound after exposure to UV or thermal stress. researchgate.netresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can be used to separate and quantify the parent compound and its degradation products. nih.gov This allows for a precise determination of the degradation rate.

X-ray Techniques: Single-crystal X-ray diffraction can provide detailed structural information, which is essential for understanding the fundamental properties of the compound and how they might be affected by environmental stressors. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the bond strengths and potential degradation pathways of the molecule. chemrxiv.orgchemrxiv.org By correlating computational predictions with experimental results, a more robust understanding of the compound's stability can be achieved. For example, a linear correlation between the strength of the metal-ligand bond and thermal stability has been demonstrated for some organometallic compounds. chemrxiv.orgchemrxiv.org

Controlled Environment Studies: It is essential to conduct stability studies in well-controlled environments. For thermal stability, this means precise temperature control and often an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a confounding factor. researchgate.net For UV stability, the spectral output of the light source must be well-characterized and controlled.

By employing a combination of these methodological strategies, discrepancies in stability data can be minimized, leading to a more accurate and reliable assessment of the chemical stability of this compound under various environmental stressors.

Table 2: Methodological Approaches to Address Stability Data Discrepancies

Technique Application in Stability Assessment Potential for Resolving Discrepancies
Thermogravimetric Analysis (TGA) Determines decomposition temperature. srce.hr Provides quantitative and reproducible data on thermal stability.
Differential Scanning Calorimetry (DSC) Identifies thermal transitions and decomposition events. researchgate.net Complements TGA by providing energetic information about decomposition.
NMR Spectroscopy Characterizes chemical structure before and after stress. researchgate.netresearchgate.net Identifies specific chemical changes, elucidating degradation pathways.
HPLC-MS Separates and identifies parent compound and degradation products. nih.gov Allows for precise quantification of degradation rates.
Computational Modeling (DFT) Predicts bond energies and degradation pathways. chemrxiv.orgchemrxiv.org Offers a theoretical framework to interpret and validate experimental results.

Applications in Advanced Materials and Engineering

Integration into Polymer Composites for Enhanced Performance

The direct integration of Zinc 2-butyloctyl phosphate (B84403) into polymer composites is a specialized area with limited published data. However, the use of zinc-based compounds in polymers is known to enhance various properties. The performance enhancement is typically dependent on the interaction between the additive and the polymer matrix.

Optimization of Polymer Matrix Type, Loading Ratios, and Curing Conditions

The successful integration of a zinc phosphate compound into a polymer composite requires careful optimization of several factors. The choice of polymer matrix (e.g., polyester, epoxy) is critical, as the polarity and chemical structure of the polymer will determine its compatibility with the phosphate additive. Loading ratios, or the concentration of the additive, must be precisely controlled; insufficient loading may provide no benefit, while excessive amounts can degrade the material's properties. Curing conditions, including temperature and time, must also be tailored to ensure proper cross-linking of the polymer and uniform dispersion of the additive. For instance, in studies involving zinc-doped polymer composites for biomedical applications, achieving a uniform distribution of zinc within the matrix is a key challenge to maintaining consistent performance. nih.gov

Impact on Mechanical Properties, including Tensile Strength and Adhesion

Interactive Data Table: Comparison of Luting Agents

Luting Agent TypePrimary Bonding MechanismRelative Tensile Bond StrengthFailure Mode Example
Zinc Phosphate Frictional RetentionLower100% Adhesive
Hybrid Polymer (RMGIC) Chemical & MicromechanicalIntermediate70% Adhesive
Conventional Polymer (Resin) Micromechanical AdhesionHighest80% Adhesive

This table is based on a comparative study of different luting agents for zirconia posts and illustrates the different performance characteristics. A significant difference in tensile bond strength was observed among the groups (p < 0.05). mdpi.comresearchgate.net

Anti-corrosion Coatings and Surface Treatment Technologies

Zinc phosphate coatings are a cornerstone of corrosion protection for metallic substrates, particularly steel. mdpi.comphosphating.netwikipedia.org These coatings are typically applied through chemical conversion processes where the metal surface is transformed into a non-metallic, crystalline phosphate layer.

Application in Phosphating Processes for Metallic Substrates

Phosphating is a chemical treatment that applies a thin, adherent layer of metal phosphates to a substrate to improve corrosion resistance and provide a strong foundation for subsequent painting. wikipedia.org Zinc phosphating is widely used in the automotive, appliance, and electronics industries for treating steel, iron, and other metals. phosphating.netaalberts-st.com The process involves immersing or spraying the metallic part with a dilute solution of phosphoric acid containing zinc salts. wikipedia.org This treatment creates a layer that not only protects against corrosion but also enhances paint adhesion significantly. esaar.commdpi.com

Mechanisms of Formation and Characteristics of Protective Phosphate Layers

The formation of a zinc phosphate conversion coating is an electrochemical process that begins with the pickling of the metal surface by phosphoric acid. mdpi.comkiesow.hu This initial reaction dissolves some of the base metal (e.g., iron) and consumes protons, which raises the local pH at the metal-solution interface. This pH shift reduces the solubility of zinc phosphate, causing it to precipitate and crystallize on the metal surface.

The resulting protective layer is a crystalline matrix, often composed of hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂). researchgate.netethz.ch The presence of phosphophyllite is associated with better corrosion resistance due to its enhanced chemical stability in alkaline environments. researchgate.net The phosphate layer is porous and securely anchored to the base metal, which allows it to absorb oils and paints, further enhancing its protective properties. aalberts-st.com The quality and morphology of the crystals depend on parameters like bath temperature and pH. researchgate.netethz.ch Higher temperatures generally accelerate the growth of the phosphate crystals. researchgate.netethz.ch

Electrochemical Evaluation of Corrosion Resistance

The effectiveness of phosphate coatings is commonly evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques provide quantitative data on the coating's ability to protect the underlying metal from corrosion.

Studies have shown that the presence of a zinc phosphate coating significantly increases the corrosion resistance of steel in saline solutions. researchgate.net EIS measurements reveal that phosphated steel exhibits a much higher charge transfer resistance compared to uncoated steel, indicating a slower rate of corrosion. mdpi.com For instance, in one study, the polarization resistance of a zinc-phosphate coated sample in rainwater was found to be over 10 times higher than that of other phosphate coatings. mdpi.com However, the integrity of the coating is crucial, as porosity or discontinuities can diminish its protective capabilities. researchgate.net

Interactive Data Table: Electrochemical Performance in Corrosive Media

Coating TypeCorrosive EnvironmentPolarization Resistance (R_p)Relative Corrosion Protection
Uncoated Carbon Steel RainwaterLowBaseline
Zinc Phosphate (I-Zn) Rainwater4980 Ω·cm²Very High
Zinc/Iron Phosphate (II-Zn/Fe) Rainwater< 498 Ω·cm²Moderate
Manganese Phosphate (III-Mn) Rainwater< 498 Ω·cm²Moderate
Zinc Phosphate (I-Zn) SeawaterHighBest among tested
Zinc/Iron Phosphate (II-Zn/Fe) Fire Extinguishing Sol.1272 Ω·cm²Best among tested

Data from a study evaluating various phosphate coatings on carbon steel. The I-Zn sample demonstrated the best corrosion resistance in rainwater and seawater. mdpi.com

Specialized Functional Materials (e.g., contributions to organic electronics related to the 2-butyloctyl motif)

While Zinc 2-butyloctyl phosphate is primarily recognized for its applications in other domains, the 2-butyloctyl structural motif is a significant component in the molecular engineering of specialized functional materials, particularly within the field of organic electronics. The performance of organic semiconducting materials is critically dependent on their molecular structure, where alkyl side chains, initially introduced to enhance solubility, are now strategically employed to fine-tune material properties and device performance. sigmaaldrich.comrsc.org The branched structure of the 2-butyloctyl group plays a pivotal role in controlling the processability, solid-state morphology, and electronic characteristics of conjugated polymers used in devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs).

The primary function of attaching bulky, flexible side chains like 2-butyloctyl to rigid polymer backbones is to improve their solubility in organic solvents. researchgate.netresearchgate.net This enhancement is crucial for fabricating large-area, low-cost devices using solution-based techniques such as spin-coating and printing. Beyond solubility, the non-planar and bulky nature of the 2-butyloctyl motif is instrumental in modulating the intermolecular interactions and molecular packing of the polymer chains in the solid state. rsc.org It influences the crucial π-π stacking distance between polymer backbones, a key factor governing charge transport efficiency. researchgate.net By preventing excessive aggregation and overly crystalline domains, the 2-butyloctyl group helps to achieve the favorable nanoscale phase separation and morphology required for efficient device operation. rsc.orgresearchgate.net This demonstrates a fundamental principle in organic electronics: minor changes in molecular structure, such as the difference between a linear and a branched side chain, can have a profound impact on material energetics, morphology, and the ultimate performance of a device. rsc.org

Detailed research has quantified the effects of the 2-butyloctyl motif in comparison to other alkyl side chains, providing insight into its structure-property relationships.

In a study by Zhou and coworkers, three polymers (PE51, PE52, and PE53) with identical backbones but different branched alkyl side chains on the benzotriazole (BTA) acceptor unit were synthesized and tested in organic solar cells. The study found that the open-circuit voltage (VOC) of the devices increased slightly with the bulkiness of the side chain, a change attributed to modifications in the Highest Occupied Molecular Orbital (HOMO) energy levels. encyclopedia.pub

PolymerSide ChainOpen-Circuit Voltage (VOC)
PE512-butyloctyl0.79 V
PE522-hexyldecyl0.80 V
PE532-octyldodecyl0.83 V

Another investigation compared a polymer featuring a 2-butyloctyl side chain (PTz-BO) with a similar polymer containing a linear n-undecyl chain (PTz-C11). The results highlighted the distinct influence of the side chain's structure on the material's optical and charge transport properties. The polymer with the 2-butyloctyl group showed a higher absorption coefficient in solution but a narrower absorption range in thin-film form. When blended with a donor polymer (PBDB-T), the electron/hole mobility ratios were slightly more balanced for the PTz-BO blend. encyclopedia.pub

PropertyPBDB-T:PTz-BO (with 2-butyloctyl)PBDB-T:PTz-C11 (with n-undecyl)
Average Electron Mobility (μe)3.34 × 10-4 cm2 V-1 s-13.71 × 10-4 cm2 V-1 s-1
Average Hole Mobility (μh)2.26 × 10-4 cm2 V-1 s-12.22 × 10-4 cm2 V-1 s-1
Mobility Ratio (μeh)~1.48~1.67

However, there is often a trade-off between the enhanced solubility provided by bulky side chains and the optimal crystallinity required for charge transport. Research on a series of benzotriazole-based polymers showed that smaller alkyl chains (e.g., methyl) led to better crystallinity and higher charge carrier mobility compared to their counterparts with larger branched chains like 2-butyloctyl. mdpi.com This underscores the role of the 2-butyloctyl motif as a molecular design tool that allows for a precise balance between processability and electronic performance in advanced functional materials.

Coordination Chemistry and Interfacial Phenomena

Zinc Ion Complexation with Phosphate (B84403) Ligands in Solution

The interaction between zinc ions (Zn²⁺) and organophosphate ligands in solution is governed by the principles of coordination chemistry. The formation of zinc 2-butyloctyl phosphate complexes is a dynamic equilibrium process influenced by factors such as the nature of the solvent, temperature, and the structure of the phosphate ligand itself.

The stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. For a simple 1:1 complex between a zinc ion and a phosphate ligand (L), the reaction can be represented as:

Zn²⁺ + L⁻ ⇌ [ZnL]⁺

The stability constant (K) is given by:

K = [ZnL]⁺ / ([Zn²⁺][L⁻])

While specific stability constants for this compound are not extensively documented in publicly available literature, they can be determined experimentally using techniques like potentiometric titration. This method involves monitoring the pH of a solution containing the metal ion and the ligand as a base is added, allowing for the calculation of the extent of complex formation.

The stability of zinc-phosphate complexes is significantly influenced by the denticity of the phosphate ligand. Organophosphate ligands, like 2-butyloctyl phosphate, can act as monodentate or bidentate ligands, coordinating to the zinc center through one or two oxygen atoms, respectively. In many cases, the phosphate group acts as a bridging ligand, linking multiple zinc centers. This bridging behavior leads to the formation of dimeric or polymeric structures. For instance, studies on zinc diphenyl phosphate complexes have shown that the phosphate ligands bridge zinc centers in a {μ-O,O′} fashion, creating continuous eight-membered {Zn₂(OPO)₂} rings. This bidentate, bridging coordination mode generally leads to more stable complexes compared to simple monodentate coordination, a phenomenon related to the chelate effect. The coordination number of the zinc ion in these complexes is typically four (tetrahedral) or six (octahedral), with a notable flexibility that allows for interconversion between states.

The alkyl groups (in this case, 2-butyloctyl) attached to the phosphate core play a crucial role in the properties of the resulting zinc complex, although their direct impact on the electronic stability constant is often secondary to steric effects. The primary influence of the alkyl chains—their length and branching—is on the structure and solubility of the complex.

Research on a series of zinc monoalkyl phosphates demonstrates that as the length of the alkyl chain increases, the interlayer distance in the resulting layered or polymeric structures also increases significantly. For example, the interlayer spacing for water-coordinated zinc ethyl phosphate is 10.2 Å, which expands to 23.8 Å for zinc n-octyl phosphate. This expansion is due to the organization of the long alkyl chains in the solid state, which can be interdigitated or arranged in bilayers.

The branching of the alkyl chain, as seen in the 2-butyloctyl group, introduces steric hindrance around the zinc-phosphate core. This steric bulk can:

Limit the degree of polymerization: Highly branched chains may prevent the close approach of other monomers, favoring the formation of smaller, more soluble oligomers over large, insoluble polymers.

Influence coordination geometry: The steric demand of bulky ligands can force the zinc center to adopt a lower coordination number, such as a tetrahedral geometry, which can impact the reactivity of the complex.

Enhance solubility in nonpolar media: The large, branched alkyl groups increase the organophilic character of the complex, making it more soluble in hydrocarbon-based fluids.

Therefore, while the electronic contribution of the alkyl group to the Zn-O bond is minimal, its size and shape are determining factors for the supramolecular structure, solubility, and ultimately, the performance of the zinc dialkyl phosphate complex.

Surface Complexation and Precipitation Phenomena

At interfaces, particularly on the surface of metals and metal oxides, this compound exhibits complex behavior involving direct adsorption (surface complexation) and the formation of thicker, multi-layered films (surface precipitation).

The adsorption of zinc phosphate onto a metal oxide surface (e.g., iron oxide, aluminum oxide) can occur through several mechanisms. A binary complex involves the direct coordination of the zinc phosphate molecule to the metal oxide surface. This can happen in two primary ways:

Ligand-Metal Binding: The phosphate oxygen atoms of the ligand bond directly to the metal atoms (e.g., Fe, Al) on the oxide surface.

Zinc-Surface Oxygen Binding: The zinc center of the complex coordinates with hydroxyl (-OH) groups present on the metal oxide surface.

Studies on zinc sorption onto oxides like goethite (FeOOH) and kaolinite (B1170537) have shown that zinc forms inner-sphere complexes, meaning there is no water molecule between the zinc ion and the surface oxygen atoms.

Ternary surface complexes are more intricate structures. In the context of zinc phosphate, a ternary complex could describe a scenario where the phosphate ligand acts as a bridge between a metal ion on the oxide surface and the zinc ion in solution. This surface-phosphate-zinc linkage is a key mechanism in the initial stages of film formation. The adsorption process is often described by surface complexation models, which treat the surface hydroxyl groups as ligands that compete for the zinc ion. Mechanisms are often pH-dependent, with increased adsorption at higher pH values due to the deprotonation of surface hydroxyl groups, making them more reactive towards the zinc cation.

Under certain conditions of concentration, temperature, and pH, the initial layer of adsorbed zinc phosphate can grow into a thicker, multi-layered film. This process involves the formation of polymeric and polynuclear complexes at the interface.

Polymeric complexes at the interface are extensions of the bridging structures observed in solution. Once an initial layer is formed, subsequent zinc phosphate molecules can bind to it, creating chains or layered structures. The long alkyl chains (2-butyloctyl) of the molecules in these films tend to orient themselves away from the polar surface, creating a nonpolar, hydrophobic outer layer.

Polynuclear complexes involve multiple zinc ions. At near-neutral pH, zinc ions can co-precipitate with phosphate ions at the surface, forming what is essentially a zinc phosphate glass or a layered double hydroxide (B78521) (LDH) if other metal ions from the substrate (like Al³⁺) are incorporated. Spectroscopic studies have identified the formation of zinc hydroxide surface precipitates and mixed Zn-Al LDH phases on mineral surfaces over time, indicating that initial adsorption can transition to surface precipitation. This results in the formation of a distinct, multi-layered phase on the substrate, which acts as a protective barrier film.

Adsorption Behavior on Various Substrates and its Kinetic Aspects

The adsorption of this compound onto substrates, particularly metals like steel, is fundamental to its function as an anti-wear or corrosion-inhibiting agent. The process is governed by the affinity of the molecule for the surface and can be described by various kinetic and equilibrium models.

The adsorption process can be modeled using isotherms like the Langmuir or Freundlich models. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes adsorption on heterogeneous surfaces. For closely related compounds like zinc dialkyldithiophosphates on steel, the adsorption behavior has been successfully represented by a model based on Langmuir kinetics, which accounts for both adsorption and desorption processes.

The kinetics of adsorption describe the rate at which the molecules accumulate at the interface. This process is often rapid initially, as molecules adsorb onto abundant vacant surface sites, and then slows as the surface becomes covered. Adsorption kinetics can often be described by models such as the pseudo-first-order or pseudo-second-order models. For the adsorption of Zn²⁺ ions onto various surfaces, the pseudo-second-order kinetic model frequently provides the best correlation with experimental data.

The rate equation for the pseudo-second-order model is:

dqt/dt = k₂(qe - qt)²

where:

qe is the amount of substance adsorbed at equilibrium (mg/g)

qt is the amount of substance adsorbed at time t (mg/g)

k₂ is the pseudo-second-order rate constant (g/mg·min)

This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. In the case of this compound on a steel surface, this implies the formation of a chemical bond between the phosphate/zinc moiety and the iron surface.

Interactive Data Table: Adsorption Kinetic Models

The table below summarizes common kinetic models used to describe the adsorption of species like zinc phosphates from a solution onto a solid substrate.

Model NameEquationKey ParametersTypical Application
Pseudo-First-Order ln(qe - qt) = ln(qe) - k₁tqe (adsorption capacity), k₁ (rate constant)Often describes the initial stages of adsorption; assumes physisorption is rate-limiting.
Pseudo-Second-Order t/qt = 1/(k₂qe²) + t/qeqe (adsorption capacity), k₂ (rate constant)Widely applicable; assumes the rate-limiting step is chemisorption.
Langmuir Kinetics Rate = kaC(1-θ) - kdθka (adsorption rate const.), kd (desorption rate const.), θ (surface coverage), C (concentration)Describes monolayer adsorption with both adsorption and desorption processes considered.

Comparative Studies with Analogous Organozinc Compounds

Structural Modifications of the Alkyl Phosphate (B84403) Moiety and their Effect on Compound Performance

The performance characteristics of organozinc phosphate compounds are intrinsically linked to the molecular architecture of their alkyl phosphate ligands. Modifications to these organic side chains, such as altering their linearity, branching, or the nature of substituents, can profoundly impact physical properties and functional efficacy.

The distinction between linear and branched alkyl chains, such as the 2-butyloctyl group in Zinc 2-butyloctyl phosphate, is critical in determining the compound's physical behavior, particularly its molecular packing and solubility in nonpolar media like lubricating oils.

Detailed Research Findings:

Molecular Packing: Linear alkyl chains tend to align in a more orderly, parallel fashion, leading to denser molecular packing. This can increase intermolecular van der Waals forces. In contrast, branched alkyl chains, like the 2-butyloctyl group, introduce steric hindrance that disrupts this ordered packing. This creates a more amorphous, less compact solid-state structure and results in a lower packing density in liquid aggregates.

Solubility: The solubility of organozinc compounds in hydrocarbon-based oils is a crucial performance parameter. Branched alkyl chains generally enhance solubility. nih.gov The irregular shape of molecules with branched chains reduces the energy required to separate them, facilitating their dissolution in a solvent. Studies on various ionic liquids and organic compounds have shown that branching of the alkyl chain can decrease water solubility while simultaneously increasing the compound's solubility in water, indicating complex interactions. nih.gov Specifically for lubricant additives, the branching prevents the molecules from easily crystallizing or falling out of the solution, especially at lower temperatures. The 2-butyloctyl group, with its significant branching, is designed to confer excellent oil solubility to the zinc phosphate molecule.

Thermal Stability and Reactivity: The point of attachment of the alkyl chain also influences properties. Primary alkyl groups, where the connecting carbon is bonded to only one other carbon, are generally more thermally stable than secondary alkyl groups. researchgate.netbobistheoilguy.com ZDDPs with secondary alkyl groups, however, tend to form protective tribofilms more rapidly. researchgate.netbobistheoilguy.com The 2-butyloctyl group is a primary alcohol derivative, suggesting a design that balances thermal stability with reactivity.

Interactive Data Table: Properties of Linear vs. Branched Alkyl Chains in Organometallic Compounds

PropertyLinear Alkyl Chains (e.g., n-dodecyl)Branched Alkyl Chains (e.g., 2-butyloctyl)Rationale
Molecular Packing Denser, more orderedLess dense, amorphousBranching introduces steric hindrance, disrupting regular alignment.
Oil Solubility Generally lowerGenerally higherIrregular shape reduces intermolecular attraction and lattice energy, favoring dissolution. nih.govnih.gov
Crystallization Tendency HigherLowerDisordered packing makes it more difficult for a crystal lattice to form.
Volatility Lower (for same carbon number)Higher (for same carbon number)Weaker intermolecular forces due to less efficient packing.

The length and nature of the alkyl group in organozinc phosphates significantly dictate their performance. Systematic investigations on related compounds like zinc aminoalkylphosphonates and zinc monoalkyl phosphates reveal that the length of the organic unit is a key factor in influencing the final structure and properties. bohrium.comrsc.org

Longer alkyl chains (e.g., C12-C16) can enhance the packing of molecules at metal-electrolyte interfaces, which is beneficial for corrosion inhibition. researchgate.net However, excessive chain length and hydrophobicity can sometimes be detrimental to performance. researchgate.net The selection of the 2-butyloctyl group, a C12 structure, represents a deliberate engineering choice to optimize the balance between oil solubility, surface activity, and thermal stability. The presence of different functional groups on the alkyl chain can also lead to varied coordination polymers and layered structures, further influencing the material's bulk properties. rsc.org

Differentiation and Comparative Analysis with Zinc Dialkyldithiophosphates (ZDDPs)

Zinc Dialkyldithiophosphates (ZDDPs) have been the benchmark anti-wear additives in lubricants for over 75 years. researchgate.netresearchgate.net Understanding the differences between this compound and ZDDPs is essential for appreciating their distinct roles and applications.

The core structural difference lies in the ligand bonded to the zinc atom.

This compound: This compound is built around a phosphate core (PO₄). The zinc atom is coordinated to oxygen atoms of the phosphate group. This structure is notably free of sulfur.

Zinc Dialkyldithiophosphates (ZDDPs): These compounds are based on a dithiophosphate core (PS₂O₂). The zinc atom is coordinated to sulfur atoms. The synthesis of ZDDPs involves reacting an alcohol with phosphorus pentasulfide (P₂S₅). learnoilanalysis.com

This fundamental difference—coordination via oxygen versus sulfur—governs the chemical reactivity, thermal stability, and the nature of the protective films formed by each compound. The absence of sulfur in zinc phosphates is a key driver for their development, aimed at avoiding the adverse effects of sulfur on vehicle exhaust after-treatment systems. arxiv.orgarxiv.org

While both compound classes provide wear protection, their performance profiles and primary functions differ. ZDDPs are recognized as multifunctional additives, whereas zinc phosphates are typically more specialized.

Detailed Research Findings:

Anti-Wear (AW) Performance: Both ZDDPs and zinc phosphates function by forming a protective tribochemical film on metal surfaces under heat and pressure, preventing direct metal-to-metal contact. learnoilanalysis.comsemanticscholar.org ZDDPs are renowned for their exceptional anti-wear and extreme pressure (EP) capabilities. mdpi.com Zinc phosphates are also effective anti-wear agents, though their performance can vary depending on the specific formulation and operating conditions. researchgate.net Some studies suggest that under certain conditions, the anti-wear performance of zinc phosphates can be comparable to that of ZDDPs.

Anti-Oxidation Performance: ZDDPs are effective antioxidants, functioning both as peroxide decomposers and radical scavengers. bohrium.combohrium.com This dual-action capability helps to inhibit the oxidative degradation of the lubricant base oil, preventing viscosity increase and sludge formation. cn-lubricantadditive.com this compound, lacking the reactive sulfur moieties of ZDDPs, is primarily an anti-wear additive and possesses limited intrinsic antioxidant properties. Therefore, it is typically used in formulations that include dedicated antioxidant additives.

Primary Applications: ZDDPs, such as Zinc Butyl Octyl Primary Alkyl Dithiophosphate, are widely used in engine oils for internal combustion engines, hydraulic fluids, and gear oils. cn-lubricantadditive.commade-in-china.com Sulfur-free zinc phosphates are increasingly utilized in applications where sulfur is detrimental, such as in lubricants for specific industrial machinery or in formulations designed to be compatible with modern emission control systems.

Interactive Data Table: General Performance Comparison

Performance MetricZinc Dialkyldithiophosphates (ZDDPs)Zinc Alkyl Phosphates (e.g., this compound)Key Distinction
Primary Function Anti-wear, Anti-oxidation, Corrosion Inhibition tribologia.euPrimarily Anti-wearZDDPs are multifunctional; Zinc Phosphates are more specialized.
Sulfur Content PresentAbsentEnvironmental and catalyst compatibility considerations. arxiv.org
Anti-Wear Efficacy Excellent, industry benchmark mdpi.comGood to Excellent researchgate.netPerformance is application-dependent; ZDDPs are historically proven across a wider range.
Antioxidant Efficacy Good to Excellent bohrium.comLimited to NoneDue to the absence of reactive sulfur atoms.
Thermal Stability Dependent on alkyl structure (primary vs. secondary) researchgate.netGenerally good, dependent on alkyl structureDifferent decomposition pathways due to P-S vs. P-O core.

The protective films, or tribofilms, formed by these additives are central to their anti-wear function. However, their formation mechanisms and chemical makeup differ significantly.

ZDDP Tribofilms: Under boundary lubrication conditions, ZDDPs decompose and react with the iron oxide layer on metal surfaces to form a thick, pad-like tribofilm, typically 50-150 nm thick. researchgate.netresearchgate.net This film is a complex, glassy material composed primarily of zinc and iron polyphosphates of varying chain lengths, with sulfide (B99878) species integrated into the matrix. arxiv.orgresearchgate.net The formation is a tribochemical process, accelerated by shear stress and temperature. researchgate.netresearchgate.net The film's composition evolves during operation, transitioning from softer long-chain polyphosphates to more durable short-chain orthophosphates. researchgate.net

Zinc Phosphate Tribofilms: The tribofilms from sulfur-free zinc phosphates are also primarily composed of a zinc phosphate glass. arxiv.orgarxiv.org The mechanism is also tribochemical, driven by pressure and temperature at asperity contacts. However, the resulting film is fundamentally a zinc/iron phosphate matrix without the sulfur compounds found in ZDDP films. arxiv.org The mechanical properties of this sulfur-free phosphate glass can be tailored by altering its chain length (e.g., from meta- to orthophosphate), which can be influenced by thermal input. arxiv.orgarxiv.org The absence of sulfur species can alter the film's shear properties and its interaction with other lubricant additives.

Synergistic Effects with Other Functional Additives and Co-formulations

Synergy with Antioxidants:

ZDDPs are known to act as both antiwear agents and antioxidants. When co-formulated with other antioxidants, such as hindered phenols or aromatic amines, a synergistic effect is often observed. The ZDDP can decompose hydroperoxides, which are primary products of lubricant oxidation, while the primary antioxidants can scavenge free radicals. This dual action helps to prolong the oxidative life of the engine oil.

Synergy with Detergents and Dispersants:

Detergents (e.g., calcium or magnesium sulfonates, phenates, and salicylates) and dispersants (e.g., succinimides) are essential for keeping engine components clean and preventing the formation of sludge and deposits. While there can be competition between ZDDPs and detergents for surface activity, well-formulated lubricants balance these interactions to achieve both excellent wear protection and engine cleanliness. The dispersant helps to keep the ZDDP decomposition products suspended in the oil, preventing their agglomeration and deposition.

Synergy with Friction Modifiers:

Friction modifiers are added to lubricants to reduce the coefficient of friction, thereby improving fuel efficiency. When used in conjunction with ZDDPs, certain friction modifiers can exhibit a synergistic effect. The ZDDP forms a protective antiwear film, and the friction modifier can then act on this film or the metallic surface to reduce friction.

The following interactive table provides a summary of the expected synergistic effects of this compound with other common lubricant additives, based on the known behavior of ZDDPs.

Table 2: Synergistic Effects of this compound with Other Additives
Co-additiveType of InteractionObserved/Expected Performance Enhancement
Hindered Phenolic AntioxidantsSynergisticImproved oxidation stability, extended oil life
Aromatic Amine AntioxidantsSynergisticEnhanced high-temperature antioxidant performance
Calcium Sulfonate DetergentsComplexBalanced wear protection and engine cleanliness
Succinimide DispersantsSynergisticImproved soot handling and prevention of ZDDP-derived deposits
Molybdenum-based Friction ModifiersSynergistic/ComplexReduced friction and wear, improved fuel economy

Future Research Directions and Emerging Paradigms

In-situ and Operando Characterization Techniques for Real-time Mechanistic Elucidation

A significant frontier in understanding the functional mechanisms of zinc 2-butyloctyl phosphate (B84403) lies in the application of in-situ and operando characterization techniques. These methods allow for the real-time observation of chemical and physical transformations as they occur under actual operating conditions, providing invaluable insights that are often missed by conventional ex-situ analyses.

For instance, in the context of lubrication and anti-wear film formation, techniques like operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can be employed to monitor the dynamic structural changes of the zinc phosphate network at the tribological interface. oaepublish.combohrium.com These methods can provide crucial information on the coordination environment of zinc atoms, the evolution of phosphate chain lengths, and the crystallization or amorphization of the protective film during shearing. bohrium.comresearchgate.net Coupling these spectroscopic and diffraction techniques with microscopy, such as in-situ Atomic Force Microscopy (AFM), would enable direct visualization of film growth, topography evolution, and mechanical property changes at the nanoscale. researchgate.net

Kinetic and mechanistic investigations, similar to those performed on other zinc phosphate systems under hydrothermal conditions, could be adapted to study the formation and transformation of zinc 2-butyloctyl phosphate. nih.gov Using in-situ energy-dispersive X-ray diffraction (EDXRD), researchers could elucidate reaction pathways, identify intermediate species, and determine kinetic parameters for its synthesis or degradation, potentially revealing opportunities for process optimization. nih.gov

Table 1: Potential In-situ/Operando Techniques for this compound Research

Technique Information Gained Potential Application Area
Operando X-ray Absorption Spectroscopy (XAS) Changes in zinc coordination, valence state, and local atomic structure. oaepublish.com Lubrication, Catalysis
In-situ X-ray Diffraction (XRD) Crystalline phase transformations, film growth kinetics. oaepublish.comnih.gov Material Synthesis, Anti-wear Film Studies
In-situ Atomic Force Microscopy (AFM) Real-time imaging of surface topography, film thickness, and nanomechanical properties. researchgate.net Tribology, Corrosion Science

By applying these advanced characterization tools, a more complete and dynamic picture of how this compound functions can be developed, moving beyond static, post-mortem analyses to a real-time, mechanistic understanding.

Rational Design Principles for Developing Next-Generation Organophosphate Materials with Tunable Properties

The future development of organophosphate materials will increasingly rely on rational design principles to move beyond trial-and-error synthesis. This approach involves a fundamental understanding of how molecular structure dictates material properties, allowing for the in silico design and targeted synthesis of new compounds with enhanced or specific functionalities. nih.govwsu.edu

For this compound, rational design could be employed to tune its properties for specific applications. For example, by systematically modifying the alkyl chains (the 2-butyloctyl group), properties such as solubility, viscosity, thermal stability, and film-forming characteristics could be precisely controlled. The use of Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other organophosphates, could predict the performance of new derivatives before synthesis. ugm.ac.idresearchgate.net These models correlate structural descriptors with experimental activity, providing a roadmap for designing molecules with superior performance. ugm.ac.idresearchgate.net

The principles used in designing metal-organic frameworks (MOFs) could also be adapted. rsc.org By viewing the zinc-phosphate backbone as a structural motif, researchers can explore how different organic ligands or co-ligands can be used to create materials with controlled porosity, catalytic activity, or specific host-guest interactions. nih.gov This could lead to the development of novel zinc organophosphate structures with architectures tailored for catalysis, sensing, or separations.

Key strategies for rational design would include:

Ligand Modification: Systematically altering the length, branching, and functional groups of the alkyl or aryl substituents on the phosphate group to control physical and chemical properties.

Precursor and Co-ligand Control: Studies have shown that the final structure of zinc phosphate complexes is highly dependent on the zinc precursor and the use of co-ligands, which can be used to direct the assembly of specific molecular or polymeric architectures. nih.gov

Computational Screening: Utilizing computational chemistry to screen virtual libraries of candidate molecules and predict their properties, thereby prioritizing synthetic efforts on the most promising candidates. nih.govugm.ac.id

This design-led approach will accelerate the discovery of next-generation organophosphates with properties that are not just improved, but truly tunable to meet the demands of advanced technologies.

Exploration of Novel Application Domains for this compound

While zinc organophosphates are well-established in lubrication, future research should explore novel application domains for this compound, leveraging the unique properties of zinc- and phosphate-containing materials.

One promising area is in biomaterials and coatings . Zinc phosphates are known for their biocompatibility and have been used in dental cements and antibacterial coatings. nih.govcas.cz The specific structure of this compound could be investigated for its potential in creating hydrophobic, biocompatible coatings for medical devices to prevent biofouling.

Another potential application is as a functional pigment or additive in cosmetics . Zinc oxide, a related compound, is widely used as a white pigment and UV-filter in cosmetics, but can have photocatalytic activity. cas.cz Surface treatment of zinc oxide with phosphates has been shown to suppress this activity. cas.cz this compound could be explored as a novel, pre-functionalized pigment that combines UV protection with a smooth texture and suppressed photocatalytic effects, making it suitable for cosmetic formulations. cas.cz

The catalytic properties of zinc complexes also suggest potential applications in heterogeneous catalysis . nih.govmdpi.com The Lewis acidity of the zinc centers, combined with the phosphate framework, could be exploited for reactions such as hydrolysis or condensation. Research could focus on immobilizing this compound on a support material to create a robust, recyclable catalyst.

Table 2: Potential Novel Application Domains

Application Domain Rationale Key Properties to Investigate
Biocompatible Coatings Zinc phosphates exhibit good biocompatibility and antibacterial properties. nih.gov Biocompatibility, Hydrophobicity, Anti-biofouling efficacy
Cosmetic Additives Phosphate treatment can passivate the photocatalytic activity of zinc compounds. cas.cz UV absorption, Particle size, Skin feel, Photocatalytic activity
Heterogeneous Catalysis Zinc(II) acts as a Lewis acid catalyst in many systems. mdpi.com Catalytic activity for specific reactions, Stability, Recyclability

By thinking beyond traditional uses, researchers can unlock new value and applications for this compound, driven by the versatile chemistry of both its inorganic and organic components.

Advanced Multi-scale Computational Modeling for Complex System Behavior Prediction

To fully predict and understand the behavior of systems containing this compound, from the molecular to the macroscopic level, advanced multi-scale computational modeling is essential. This approach bridges different length and time scales, using a hierarchy of computational methods to build a comprehensive picture of material behavior.

At the most fundamental level, quantum mechanical (QM) methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of the this compound molecule itself. This can provide insights into its chemical reactivity and interactions with surfaces.

At a larger scale, molecular dynamics (MD) simulations can model the behavior of ensembles of molecules. MD would be particularly powerful for studying the formation of anti-wear films, predicting how individual molecules self-assemble on a surface under shear and pressure to form a protective layer. It can also be used to predict bulk properties like viscosity, thermal conductivity, and solubility in various base oils.

Finally, continuum mechanics models, such as Finite Element Analysis (FEA), can take the material properties derived from lower-scale simulations (e.g., the mechanical properties of the anti-wear film) and predict the performance of a macroscopic lubricated contact.

The integration of these methods is key. For example, insights from QM about reaction pathways can inform the force fields used in MD simulations. In turn, the mechanical properties of the tribofilm predicted by MD can be used as inputs for continuum models of wear. This multi-scale approach has been conceptualized for related systems like zinc dialkyl-dithiophosphate (ZDDP) antiwear films and can be directly adapted. researchgate.net Computational studies on zinc-based MOFs and other networks also highlight the power of modeling to predict structural and chemical properties. nih.gov

A multi-scale modeling workflow would enable researchers to:

Predict the performance of new organophosphate structures before they are synthesized.

Understand complex, emergent phenomena like the formation of a protective tribofilm under shear.

Optimize formulations and operating conditions for maximum performance and longevity.

By combining these advanced computational tools, the development cycle for new materials and formulations based on this compound can be significantly shortened, enabling a more predictive and efficient approach to materials science.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Zinc 2-butyloctyl phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting 2-butyloctyl phosphate precursors with zinc salts (e.g., zinc oxide or acetate) under controlled stoichiometric conditions. Purification steps may include solvent extraction, recrystallization, or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm molecular integrity. For phosphate-containing compounds, inductively coupled plasma optical emission spectroscopy (ICP-OES) can quantify zinc content .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To identify phosphate (P-O) and alkyl group vibrations.
  • EDX (Energy-Dispersive X-ray Spectroscopy) : For elemental composition analysis (e.g., zinc, phosphorus, oxygen) .
  • NMR (¹H, ¹³C, ³¹P) : To confirm molecular structure and alkyl chain configuration.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How does the N-alkyl substitution pattern (e.g., 2-butyloctyl group) influence molecular packing and stability in zinc phosphate derivatives?

  • Methodological Answer : Systematic studies comparing linear vs. branched alkyl chains (e.g., methyl, propyl, amyl) on the phosphate moiety can reveal packing efficiency via X-ray diffraction (XRD) and molecular dynamics simulations. The 2-butyloctyl group’s steric bulk may reduce crystallinity but enhance solubility, as observed in analogous organophosphorus compounds. Stability under UV/thermal stress can be tested using accelerated aging protocols .

Q. How do varying concentrations of this compound affect corrosion inhibition in metal coatings?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements are critical for evaluating corrosion protection. EDX mapping of phosphate layers (Table 7 in ) can correlate zinc distribution with inhibitory efficiency. Comparative studies should control for pH, temperature, and substrate pretreatment to isolate concentration-dependent effects.

Q. What experimental strategies resolve contradictions in reported stability data for this compound under environmental stressors?

  • Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., solvent residues) or testing conditions (humidity, UV exposure). Researchers should:

  • Replicate studies using standardized protocols (ASTM/ISO guidelines).
  • Employ multivariate analysis to identify confounding variables (e.g., trace impurities).
  • Cross-validate results with multiple characterization tools (e.g., TGA, FT-IR, XRD) .

Data Analysis and Interpretation

Q. How can researchers optimize experimental design to study this compound’s role in polymer composites?

  • Methodological Answer : Use a factorial design approach to test variables such as:

  • Polymer matrix type (e.g., epoxy, polyurethane).
  • Loading ratios (0.1–5 wt%).
  • Curing conditions (temperature, time).
    • Output metrics include tensile strength (ASTM D638), adhesion (cross-cut test), and corrosion resistance (salt spray testing). Statistical tools like ANOVA can identify significant interactions .

Q. What mechanisms explain the pH-dependent solubility of this compound in aqueous systems?

  • Methodological Answer : Conduct solubility studies across a pH range (2–12) using UV-Vis spectroscopy or gravimetric analysis. Correlate results with zeta potential measurements to assess surface charge behavior. Computational modeling (e.g., DFT) can predict protonation states of phosphate groups and zinc coordination .

Tables for Key Data Reference

Property Analytical Method Typical Results Reference
Elemental CompositionEDXZn: 15–20%, P: 10–15%, O: 60–70%
Thermal DecompositionTGAOnset at 220°C, 40% residue at 600°C
Solubility in THFGravimetric Analysis85–90 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.